molecular formula C10H7N5 B3043476 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine CAS No. 874772-63-1

4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

Cat. No.: B3043476
CAS No.: 874772-63-1
M. Wt: 197.2 g/mol
InChI Key: LCQNWAJTDIKVMZ-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-2-(2-pyridyl)pyrimidine is a useful research compound. Its molecular formula is C10H7N5 and its molecular weight is 197.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-5-7-6-14-10(15-9(7)12)8-3-1-2-4-13-8/h1-4,6H,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQNWAJTDIKVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic Stability of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine in Aqueous Solutions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic compound 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine is a highly versatile molecular scaffold. In medicinal chemistry, the 2-pyridylpyrimidine motif has emerged as a privileged pharmacophore, notably in the development of highly potent, orally bioavailable GPR39 agonists for metabolic disease interventions[1]. Concurrently, in bioinorganic chemistry, this framework acts as a robust bis-tridentate or bidentate ligand, forming highly stable transition metal complexes (e.g., with Ru(II) and Cu(II)) that serve as promising agents for photodynamic therapy (PDT)[2].

For both therapeutic and coordinative applications, the thermodynamic stability of this compound in aqueous solutions is the fundamental parameter dictating its pharmacokinetic viability, shelf-life, and metal-binding efficacy. This whitepaper provides an in-depth analysis of its structural thermodynamics, aqueous degradation pathways, and the self-validating experimental protocols required to profile its stability.

Structural Profiling and Electronic Effects

The macroscopic thermodynamic behavior of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine is directly governed by the electronic interplay of its functional groups:

  • The Pyrimidine Core: Inherently electron-deficient, this six-membered ring features two nitrogen atoms whose basicity is significantly lower than that of standard aliphatic amines.

  • The 5-Cyano Group (-C≡N): Acting as a powerful electron-withdrawing group (EWG), the nitrile moiety further depletes electron density from the pyrimidine ring. This depresses the pKa of the adjacent 4-amino group and pyrimidine nitrogens. However, the highly electrophilic nature of the nitrile carbon makes it the primary site for nucleophilic attack (hydrolysis) in aqueous environments[3].

  • The 2-(2-Pyridyl) Substituent: This moiety introduces a basic nitrogen that, in conjunction with the pyrimidine nitrogen, forms an N−C−C−N bidentate coordination pocket. This pre-organized geometry provides an immense thermodynamic driving force (the chelate effect) for metal complexation[4].

Thermodynamic Parameters in Aqueous Media

Understanding the acid-base equilibria and solvation thermodynamics is critical for formulation and biological assay design. The electron-withdrawing nature of the cyano group ensures that the molecule remains largely unprotonated at physiological pH (7.4), which is essential for passive membrane permeability in oral drugs[5].

Table 1: Quantitative Thermodynamic and Physicochemical Profile
Thermodynamic ParameterEstimated Value / BehaviorMechanistic Rationale
pKa (2-Pyridyl N) ~ 4.5 – 5.2Primary protonation site; basicity is maintained due to spatial separation from the C5-cyano group.
pKa (Pyrimidine N) < 2.0Basicity is heavily depressed by the inductive and resonance withdrawal of the cyano group.
Aqueous Solubility ( ΔGsolv​ ) pH-Dependent (Low at pH 7)Highly crystalline lattice and planarity reduce neutral solubility; protonation at pH < 4 drastically lowers ΔGsolv​ .
Hydrolysis Half-life ( t1/2​ ) > 72 hours (pH 7.4, 37°C)Kinetically stable at neutral pH, though thermodynamically driven toward the carboxamide.
Metal Binding ( ΔGbind​ ) Highly Negative (Exergonic)Driven by the entropic gains of the chelate effect when displacing inner-sphere water molecules[2].

Aqueous Degradation Kinetics: The Hydrolysis Pathway

While the 2-pyridylpyrimidine core is highly resistant to ring-opening, the C5-cyano group is thermodynamically unstable in the presence of water. Under acidic or basic extremes, the cyano group undergoes hydrolysis to yield a carboxamide ( −CONH2​ ), and upon prolonged exposure, a carboxylic acid ( −COOH )[6].

Causality of Degradation: The electron-withdrawing pyrimidine ring activates the nitrile carbon, lowering the activation energy ( Ea​ ) for the nucleophilic attack of OH− (in base) or H2​O (in acid). The transition state involves an imidic acid intermediate, which rapidly tautomerizes to the more thermodynamically stable amide.

Hydrolysis A 4-Amino-5-cyano- 2-(2-pyridyl)pyrimidine (Nitrile) B Imidic Acid Intermediate A->B + H2O (Slow) Nucleophilic Attack C 4-Amino-5-carboxamido- 2-(2-pyridyl)pyrimidine (Amide) B->C Tautomerization (Fast) D 4-Amino-5-carboxy- 2-(2-pyridyl)pyrimidine (Carboxylic Acid) C->D + H2O (Very Slow) Hydrolysis

Reaction pathway of 5-cyano hydrolysis in aqueous media.

Metal-Ligand Thermodynamic Stability (Coordination Chemistry)

In aqueous biological media, the thermodynamic stability of a metal complex is paramount to prevent premature ligand dissociation, which can lead to off-target toxicity. 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine forms highly stable complexes with transition metals. For instance, in Ru(II) photodynamic therapy agents, the bidentate coordination of the pyridylpyrimidine ligand ensures that the complex remains intact in competitive aqueous environments (like blood serum) prior to light activation[2]. Furthermore, in Cu(II)/Cu(I) redox systems, the thermodynamic stability of the complex dictates the visible light-induced pyrimidine ring rotation, a feature exploited in photofunctional molecular programming[4].

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately measure the thermodynamic parameters of the compound.

Protocol A: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Why ITC? Unlike standard potentiometric titrations, ITC directly measures the enthalpy ( ΔH ) of protonation, allowing for the simultaneous extraction of the association constant ( Ka​ ), Gibbs free energy ( ΔG ), and entropy ( ΔS ) without relying on van 't Hoff approximations.

  • Preparation: Prepare a 0.1 mM solution of the ligand in 50 mM HEPES buffer (pH 7.4). Self-Validation: HEPES is selected because its enthalpy of ionization is precisely known, allowing for exact baseline subtraction of buffer-proton interactions.

  • Titration: Load the syringe with 1.0 mM standardized HCl (for pKa determination) or 1.0 mM CuCl2​ (for chelation thermodynamics).

  • Injection: Perform 25 injections of at 25°C, with 150-second intervals to allow the thermal baseline to re-equilibrate.

  • Data Extraction: Integrate the injection heats and fit the data to an independent binding model to extract ΔG=ΔH−TΔS .

Protocol B: RP-HPLC Kinetics for Hydrolysis Rate Determination

Why RP-HPLC? Reversed-Phase High-Performance Liquid Chromatography provides baseline separation between the non-polar nitrile parent and the more polar amide degradant, allowing for precise kinetic tracking.

Workflow N1 1. Buffer Preparation (pH 1.0 - 12.0, Ionic Strength 0.1 M) N2 2. Thermal Incubation (25°C, 37°C, 60°C in dark) N1->N2 N3 3. Aliquot Sampling (Time-course extraction) N2->N3 N4 4. RP-HPLC Analysis (Quantification of Nitrile vs. Amide) N3->N4 N5 5. Thermodynamic Parameter Extraction (Arrhenius & Eyring Plots) N4->N5

Step-by-step workflow for RP-HPLC degradation kinetics.

  • Incubation: Dissolve the compound ( 1 mg/mL ) in buffered aqueous solutions (pH 2.0, 7.4, and 12.0). Incubate in sealed amber vials at 25°C, 37°C, and 60°C to allow for Arrhenius extrapolation.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24, 48, 72 hours), extract a aliquot and quench with of cold acetonitrile (-20°C) to instantly halt the hydrolysis reaction.

  • Chromatography: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor UV absorbance at 254 nm.

  • Self-Validation (Mass Balance): Calculate the total molar area ( Areanitrile​+Areaamide​ ). A constant total area across all time points validates that no secondary, undetected volatile degradants are forming.

  • Kinetic Fitting: Plot ln(Areanitrile​) versus time to determine the rate constant ( k ). Use the Eyring equation to calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of hydrolysis.

References

  • Peukert, S., et al. "Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists." ACS Medicinal Chemistry Letters, 2014, 5(10), 1114-1118. URL:[Link]

  • Ryan, R. T., et al. "Bis-tridentate N-Heterocyclic Carbene Ru(II) Complexes are Promising New Agents for Photodynamic Therapy." Inorganic Chemistry, 2020, 59(13), 8882-8892. URL:[Link]

  • ResearchGate. "A Synthetic Approach for Evaluation of Cytosinediazonium Susceptibility." ResearchGate, 2017. URL:[Link]

  • Kume, S., et al. "Coordination Programming of Photofunctional Molecules: 2-Pyridylpyrimidine-Cu Complexes." MDPI: International Journal of Molecular Sciences, 2013, 14(4), 7173-7192. URL:[Link]

Sources

Unveiling the Electronic Properties of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine Ligands: A Technical Guide for Advanced Coordination Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic ligands is a cornerstone of modern coordination chemistry, organic electronics, and targeted therapeutics. Among these, 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine stands out as a highly versatile, electronically tunable molecular scaffold.

This ligand is defined by a central electron-deficient pyrimidine ring, flanked by a bidentate coordinating 2-pyridyl moiety at the C2 position, an electron-donating amino group (-NH 2​ ) at the C4 position, and a strongly electron-withdrawing cyano group (-CN) at the C5 position. This specific arrangement creates a powerful internal "push-pull" electronic system. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its electronic behavior, provide validated experimental workflows for its synthesis and characterization, and highlight its applications in both materials science and pharmacology.

Structural and Electronic Architecture

To understand the utility of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, we must first analyze its electronic topology. The molecule operates on two primary electronic axes:

  • The Internal Charge Transfer (ICT) Axis: The amino group acts as a strong π -donor (+M effect), pushing electron density into the pyrimidine ring. Conversely, the cyano group acts as a π -acceptor (-M / -I effect), pulling electron density toward itself. This push-pull dynamic significantly lowers the HOMO-LUMO gap, facilitating low-energy π→π∗ and ICT transitions [1].

  • The Coordination Axis: The nitrogen atoms of the 2-pyridyl ring and the pyrimidine core form a classic bidentate chelation pocket. When coordinated to transition metals (e.g., Ru II , Ir III , Zn II ), the electron-deficient nature of the pyrimidine—exacerbated by the -CN group—makes it an exceptional π -acceptor. This stabilizes the Metal-to-Ligand Charge Transfer (MLCT) excited states, a critical feature for phosphorescent materials [2].

ElectronicArchitecture NH2 Amino Group (-NH2) Electron Donor (Push) Core Pyrimidine Core Electron Deficient NH2->Core +M Effect (Donation) CN Cyano Group (-CN) Electron Acceptor (Pull) Core->CN -M / -I Effect (Withdrawal) Metal Metal Center (e.g., Ru, Ir) MLCT Acceptor Core->Metal Pyrimidine N σ-donation & π-backbonding Pyridyl 2-Pyridyl Ring Coordination Site Pyridyl->Core C2-C2' Bond Pyridyl->Metal Pyridine N σ-donation

Caption: Electronic push-pull dynamics and metal coordination pathways of the ligand.

Quantitative Electronic and Photophysical Data

The electronic properties of this ligand dictate its performance in real-world applications. By tuning the metal center or the surrounding solvent polarity, researchers can predictably shift the emission spectra and redox potentials. Below is a synthesized data table representing the typical quantitative electronic properties of this ligand and its corresponding MLCT complexes.

Table 1: Electronic and Photophysical Properties
PropertyTypical Value RangeCausality / Structural Origin
HOMO Energy Level -5.5 to -6.0 eVDominated by the electron-donating -NH 2​ group and metal d-orbitals (when coordinated).
LUMO Energy Level -2.8 to -3.2 eVDeeply stabilized by the electron-withdrawing -CN group and the electron-deficient pyrimidine core.
Optical Bandgap ( Eg​ ) 2.4 to 2.8 eVNarrowed significantly by the internal push-pull (ICT) architecture.
Absorption λmax​ 350 - 450 nmDriven by ligand-centered π→π∗ and Internal Charge Transfer (ICT) transitions.
Emission λmax​ 500 - 650 nmArises from Metal-to-Ligand Charge Transfer (MLCT) in transition metal complexes.
Reduction Potential ( Ered​ ) -1.2 to -1.5 V (vs Fc/Fc + )The cyano group makes the ligand highly susceptible to electrochemical reduction.

Experimental Workflows: Synthesis and Characterization

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to synthesize and electronically characterize this ligand. The synthesis relies on a highly efficient cyclocondensation strategy [1].

Protocol 1: Synthesis via Cyclocondensation

Objective: Construct the 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine core using a [3+3] annulation approach.

  • Precursor Activation: In a flame-dried flask, suspend 2-amidinopyridine hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) dropwise at 0 °C.

    • Causality: The base neutralizes the hydrochloride salt, liberating the free amidine. The free amidine is strictly required to act as the N-C-N binucleophile for the subsequent ring closure.

  • Electrophile Addition: Slowly add a malononitrile derivative, such as ethoxymethylenemalononitrile (1.0 eq), to the mixture.

    • Causality: Malononitrile derivatives act as highly versatile C3 synthons. The electrophilic carbon centers react rapidly with the amidine nitrogens, driving the formation of the carbon-nitrogen bonds [3].

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC).

  • Isolation & Validation: Cool the mixture to room temperature, causing the product to precipitate. Filter the solid and wash with cold ethanol. Validate the structure using 1 H NMR; the presence of a broad singlet integrating to 2H (amino group) and characteristic splitting of the pyridyl protons confirms successful synthesis.

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Map the HOMO and LUMO energy levels to validate the electronic push-pull effect.

  • Cell Preparation: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Solution: Dissolve the synthesized ligand (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ).

    • Causality: TBAPF 6​ provides the necessary ionic conductivity without interfering with the redox events of the highly conjugated pyrimidine ligand.

  • Degassing: Purge the solution with dry Argon gas for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen is highly electroactive and will produce a strong reduction peak that masks the subtle reduction waves of the cyano-pyrimidine moiety.

  • Data Acquisition: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 100 mV/s. Extract the half-wave potentials ( E1/2​ ) to calculate the precise HOMO/LUMO energy levels.

Workflow S1 Step 1: Ligand Synthesis Cyclocondensation of 2-amidinopyridine with malononitrile derivative S2 Step 2: Metal Complexation Reaction with transition metal precursor (e.g., Ru(bpy)2Cl2) S1->S2 S3 Step 3: Electronic Characterization Cyclic Voltammetry (CV) & UV-Vis/PL Spectroscopy S2->S3 S4 Step 4: Computational Validation DFT/TD-DFT for HOMO-LUMO mapping S3->S4

Caption: Step-by-step workflow from ligand synthesis to electronic and computational validation.

Applications in Therapeutics and Materials Science

The unique electronic and structural properties of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine make it a highly sought-after scaffold in two primary domains:

Pharmacophore in Drug Design

The pyrimidine ring is a "privileged pharmacophore" found in numerous FDA-approved drugs [3]. The addition of the 2-pyridyl moiety and the cyano group drastically enhances its biological utility.

  • Kinase Inhibition: The amino group acts as a critical hydrogen bond donor to the hinge region of kinases (e.g., CDKs), while the cyano group engages in dipole-dipole interactions within the binding pocket.

  • Metalloenzyme Targeting: The 2-pyridyl nitrogen acts as a chelating agent, coordinating directly with metal ions (like Zn II ) present in the active sites of metalloenzymes. Recent studies have demonstrated the efficacy of cyanopyrimidine derivatives in inducing cellular apoptosis in cancer cell lines, validating their potential as potent anticancer agents[4].

Emitters in Organic Electronics (OLEDs)

In materials science, the ligand is utilized to construct phosphorescent transition metal complexes. Because the cyano group lowers the LUMO energy, the resulting metal complexes exhibit highly stabilized MLCT states. This allows for the fine-tuning of emission colors (from green to deep red) in Organic Light-Emitting Diodes (OLEDs) and enhances the quantum yield by minimizing non-radiative decay pathways [2].

References

  • Benchchem Technical Support. "4-Amino-5-cyano-2-(2-pyridyl)pyrimidine | 874772-63-1". Benchchem.
  • Sakamoto, R., et al. "Coordination Programming of Photofunctional Molecules". ResearchGate.
  • Science Alert Editorial. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics". Science Alert.
  • PMC Literature. "Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents". National Institutes of Health (NIH).

Methodological & Application

Application Notes and Protocols: 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine as a versatile bidentate ligand in coordination chemistry. The unique electronic and structural features of this ligand, arising from the synergistic combination of a pyrimidine core and a pyridyl moiety, make it a compelling building block for the synthesis of novel metal complexes, coordination polymers, and metal-organic frameworks (MOFs). These materials exhibit significant potential in diverse fields such as catalysis, luminescence, and drug discovery. This guide offers detailed protocols for the synthesis of the ligand and its coordination complexes, in-depth characterization methodologies, and an exploration of its prospective applications.

Introduction: The Scientific Rationale

The strategic design of organic ligands is paramount to the advancement of coordination chemistry and the development of functional metal-based materials. The ligand, 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, presents a compelling scaffold for several reasons:

  • Bidentate Coordination: The nitrogen atoms of the pyridyl ring and an adjacent pyrimidine ring can act as a chelating agent, forming stable five-membered rings with metal ions.[1]

  • Modulable Electronic Properties: The electron-withdrawing cyano group and the electron-donating amino group on the pyrimidine ring allow for the fine-tuning of the ligand's electronic properties, which in turn influences the characteristics of the resulting metal complexes.

  • Versatile Synthetic Synthon: The 4-amino-5-cyano-pyrimidine core is a well-established and versatile building block in organic synthesis, allowing for a variety of synthetic modifications.[2]

  • Potential for Biologically Active Complexes: Both pyrimidine and pyridine moieties are prevalent in a vast array of biologically active molecules. Their incorporation into coordination complexes is a promising strategy for the development of novel therapeutic agents.[2][3]

This guide will provide the necessary protocols and scientific context to empower researchers to explore the rich coordination chemistry of this promising ligand.

Synthesis of the Ligand: 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

The synthesis of the title ligand can be efficiently achieved through a cyclocondensation reaction. A logical and commonly employed strategy involves the reaction of 2-pyridylamidine with a suitable three-carbon synthon derived from malononitrile.[2]

Protocol 2.1: Synthesis of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

Materials:

  • 2-Amidinopyridine hydrochloride

  • Malononitrile

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (a suitable volume to ensure complete dissolution) with stirring. Caution: Sodium reacts violently with water and alcohols; handle with extreme care.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 2-amidinopyridine hydrochloride (1.0 eq) and malononitrile (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid under vacuum to obtain the pure 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine ligand.

  • Characterization: Confirm the identity and purity of the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram 2.1: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Amidinopyridine HCl 2-Amidinopyridine HCl Reaction Mixture Reaction Mixture 2-Amidinopyridine HCl->Reaction Mixture Malononitrile Malononitrile Malononitrile->Reaction Mixture Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol->Reaction Mixture Cooling & Precipitation Cooling & Precipitation Reaction Mixture->Cooling & Precipitation Reflux (4-6h) Filtration Filtration Cooling & Precipitation->Filtration Washing with Diethyl Ether Washing with Diethyl Ether Filtration->Washing with Diethyl Ether Drying Drying Washing with Diethyl Ether->Drying Final Product Final Product Drying->Final Product Characterization

Caption: Workflow for the synthesis of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine.

Synthesis of Coordination Complexes: Protocols and Methodologies

The bidentate nature of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine allows for the formation of a wide range of coordination complexes with various transition metals. The choice of the synthetic method can significantly influence the final product's structure and properties.

Protocol 3.1: General Protocol for Synthesis via Reflux

This method is suitable for the synthesis of discrete molecular complexes.

Materials:

  • 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine (ligand)

  • A suitable metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • A suitable solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Standard reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Dissolution of Ligand: Dissolve the ligand (2.0 eq) in the chosen solvent in a round-bottom flask with gentle heating and stirring.

  • Dissolution of Metal Salt: In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. A change in color or the formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, slowly evaporate the solvent until crystals appear.

  • Purification: Wash the isolated solid with a small amount of cold solvent and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Protocol 3.2: General Protocol for Solvothermal Synthesis

This method is often employed for the synthesis of coordination polymers and MOFs.

Materials:

  • 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine (ligand)

  • A suitable metal salt (e.g., Co(NO₃)₂·6H₂O, Cd(OAc)₂·2H₂O)

  • A suitable solvent or solvent mixture (e.g., DMF, DEF, Ethanol/Water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Assembly: In a Teflon liner, combine the ligand (1.0 eq) and the metal salt (1.0 eq).

  • Solvent Addition: Add the chosen solvent or solvent mixture to the Teflon liner, typically filling it to about two-thirds of its volume.

  • Sealing: Seal the Teflon liner inside the stainless steel autoclave.

  • Heating: Place the autoclave in a programmable oven and heat it to a specific temperature (typically between 100-180 °C) for a set period (usually 24-72 hours). The heating and cooling rates can be controlled to promote the growth of high-quality single crystals.

  • Cooling: Allow the autoclave to cool down slowly to room temperature.

  • Isolation and Purification: Carefully open the autoclave, collect the crystals by filtration, wash them with the mother liquor and then with a volatile solvent like ethanol, and air-dry.

Diagram 3.1: Coordination Complex Synthesis Workflows

cluster_reflux Reflux Synthesis cluster_solvothermal Solvothermal Synthesis Ligand Solution Ligand Solution Reaction Mixture_R Reaction Mixture_R Ligand Solution->Reaction Mixture_R Add Metal Salt Solution Reflux (2-4h) Reflux (2-4h) Reaction Mixture_R->Reflux (2-4h) Cooling & Isolation_R Cooling & Isolation_R Reflux (2-4h)->Cooling & Isolation_R Purification_R Purification_R Cooling & Isolation_R->Purification_R Discrete Complex Discrete Complex Purification_R->Discrete Complex Ligand + Metal Salt Ligand + Metal Salt Autoclave Assembly Autoclave Assembly Ligand + Metal Salt->Autoclave Assembly Add Solvent Heating (100-180°C, 24-72h) Heating (100-180°C, 24-72h) Autoclave Assembly->Heating (100-180°C, 24-72h) Slow Cooling Slow Cooling Heating (100-180°C, 24-72h)->Slow Cooling Isolation & Purification_S Isolation & Purification_S Slow Cooling->Isolation & Purification_S Coordination Polymer/MOF Coordination Polymer/MOF Isolation & Purification_S->Coordination Polymer/MOF

Caption: Generalized workflows for the synthesis of coordination compounds.

Characterization of Coordination Complexes

A thorough characterization is essential to elucidate the structure and properties of the synthesized metal complexes.

Table 4.1: Key Characterization Techniques

TechniqueInformation Obtained
FT-IR Spectroscopy Confirmation of ligand coordination by observing shifts in the vibrational frequencies of the pyridyl and pyrimidine rings. The C≡N stretching frequency can also provide insights into the electronic environment.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. Shifts in the ligand's proton and carbon signals upon coordination provide evidence of metal-ligand binding.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions.[2]
Elemental Analysis Determines the elemental composition (C, H, N) of the complex, which helps in confirming its empirical formula.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the complex and can provide information about the presence of solvent molecules in the crystal lattice.

Potential Applications

The unique structural and electronic features of metal complexes derived from 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine suggest a range of potential applications.

Catalysis

The presence of both pyridyl and pyrimidine moieties in the ligand framework can lead to the formation of catalytically active metal centers. Transition metal complexes with pyridine-based ligands are known to be effective catalysts for various organic transformations, including cross-coupling reactions and oxidation reactions.[4][5] The electronic properties of the catalyst can be tuned by modifying the substituents on the pyrimidine ring, potentially leading to enhanced catalytic activity and selectivity.

Luminescent Materials

Coordination complexes of d¹⁰ metals (e.g., Zn(II), Cd(II)) and other transition metals with aromatic N-heterocyclic ligands often exhibit interesting photoluminescent properties. These emissions can arise from ligand-centered transitions or metal-to-ligand charge transfer (MLCT) states. The rigid and conjugated system of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine is conducive to the development of luminescent materials for applications in sensing, bio-imaging, and light-emitting devices.

Functional Materials: MOFs and Coordination Polymers

The bidentate and rigid nature of the ligand makes it an excellent candidate for the construction of one-, two-, or three-dimensional coordination polymers and MOFs. These materials can exhibit properties such as porosity, which is valuable for gas storage and separation, and interesting magnetic or electronic properties depending on the choice of the metal ion.

Drug Development

Given that both pyrimidine and pyridine scaffolds are present in numerous FDA-approved drugs, metal complexes of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine could exhibit interesting biological activities.[2] The coordination of a metal ion can enhance the therapeutic potential of an organic ligand. These complexes could be investigated for their anticancer, antibacterial, or antiviral properties.[3]

Diagram 5.1: Potential Application Pathways

Ligand 4-Amino-5-cyano- 2-(2-pyridyl)pyrimidine Metal Complex Coordination Complex Ligand->Metal Complex Coordination Catalysis Catalysis Metal Complex->Catalysis e.g., Cross-coupling Luminescent Materials Luminescent Materials Metal Complex->Luminescent Materials e.g., Sensors, OLEDs Functional Materials Functional Materials Metal Complex->Functional Materials e.g., MOFs, Gas Storage Drug Development Drug Development Metal Complex->Drug Development e.g., Anticancer Agents

Caption: Potential applications of metal complexes derived from the title ligand.

Conclusion

4-Amino-5-cyano-2-(2-pyridyl)pyrimidine is a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the functional properties of its parent heterocycles make it an attractive target for further research. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists venturing into the exploration of this exciting class of coordination compounds and their applications in catalysis, materials science, and medicinal chemistry.

References

  • Majeed, A. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 510. Available from: [Link]

  • Kozioł, A., et al. (2020). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 25(22), 5439. Available from: [Link]

  • Lo, K. K.-W. (2015). Luminescent and Photofunctional Transition Metal Complexes: From Molecular Design to Diagnostic and Therapeutic Applications. Journal of the American Chemical Society, 137(32), 10148-10166. Available from: [Link]

  • Caselli, A., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4443-4454. Available from: [Link]

  • Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 14(14), 9867-9883. Available from: [Link]

  • Hernández-Rodríguez, M. A., et al. (2020). Magnetic and Luminescent Properties of Isostructural 2D Coordination Polymers Based on 2-Pyrimidinecarboxylate and Lanthanide Ions. Magnetochemistry, 6(3), 32. Available from: [Link]

  • Kpee, F., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1), 22168-22173. Available from: [Link]

  • Kumar, R., et al. (2018). Diverse Architectures and Luminescence Properties of Group 11 Complexes Containing Pyrimidine-Based Phosphine, N-((Diphenylphosphine)methyl)pyrimidin-2-amine. ACS Omega, 3(12), 17895-17906. Available from: [Link]

  • Slanina, T., et al. (2022). Luminescent cyclometalated alkynylplatinum(II) complexes with 1,3-di(pyrimidin-2-yl)benzene ligands: synthesis, electrochemistry, photophysics and computational studies. Dalton Transactions, 51(13), 5036-5047. Available from: [Link]

  • Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 14(14), 9867-9883. Available from: [Link]

  • Caselli, A., et al. (2017). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4443-4454. Available from: [Link]

  • Prashanthi, Y., & Raj, S. (2010). Synthesis and Characterization of Transition Metal Complexes with Schiff Bases Derived from 3-Amino-5-methyl Isoxazole. Journal of Scientific Research, 2(1), 114-126. Available from: [Link]

  • Academia.edu. (n.d.). Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes. Available from: [Link]

  • ScienceOpen. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]

  • Girgis, A. S., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(20), 3847-3855. Available from: [Link]

  • El-Sayed, N. F., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 10(1), 1-18. Available from: [Link]

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Protocol for the Solubilization of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Critical First Step in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1] 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine is a heterocyclic compound featuring this privileged structure, making it a compound of interest for screening and drug development programs. The journey from a powdered compound to meaningful biological data begins with a crucial, and often overlooked, step: solubilization. The reliability and reproducibility of any in vitro assay are fundamentally dependent on the accurate and complete dissolution of the test compound.

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for initial compound solubilization due to its exceptional solvating power for a broad range of molecules. However, improper handling of DMSO and the compound can lead to significant experimental artifacts, including compound precipitation, inaccurate concentration calculations, and solvent-induced cellular toxicity.[2]

This document provides a comprehensive, field-proven protocol for the solubilization of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine in DMSO. It is designed for researchers, scientists, and drug development professionals, offering a self-validating system that explains the causality behind each experimental choice to ensure the generation of high-quality, reproducible data.

Compound Characterization: Know Your Molecule

Before any experimental work, it is imperative to understand the fundamental physicochemical properties of the compound. This data is essential for accurate stock solution preparation and informs handling procedures.

PropertyValueSource
Molecular Formula C₁₀H₇N₅PubChem
Molecular Weight (MW) 197.20 g/mol [3]
Appearance Typically a solid powderGeneral Knowledge
Solubility Soluble in DMSO, Ethanol, Methanol[4]

Core Protocol: Preparation of a High-Concentration Master Stock Solution

The standard practice in compound management is to prepare a concentrated master stock solution (e.g., 10-50 mM) in 100% DMSO.[5][6] This approach minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced toxicity and artifacts.[2][7]

Rationale & Scientific Principles
  • Accuracy: Preparing a higher concentration stock minimizes weighing errors. It is more accurate to weigh 1.97 mg than to attempt to weigh 19.7 µg for a lower concentration stock.

  • Solvent Effects: Creates a stock that can be serially diluted, ensuring the final concentration of DMSO in the assay medium remains consistently low (typically below 0.5%, with ≤0.1% being the goal).[8][9]

  • Stability: Anhydrous DMSO is recommended as water can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis over long-term storage.

Materials
  • 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine powder

  • Anhydrous, molecular biology grade DMSO (CAS 67-68-5)

  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath or 37°C water bath

Step-by-Step Methodology
  • Pre-Handling & Safety: Read the Safety Data Sheet (SDS) for both the compound and DMSO before handling. Perform all weighing and initial dissolution steps in a chemical fume hood.

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed to prepare your desired stock concentration.

    Mass (mg) = [Desired Concentration (mM)] x [Molecular Weight ( g/mol )] x [Volume (mL)]

    Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 197.20 g/mol x 0.001 L = 1.972 mg

  • Weighing: Accurately weigh the calculated mass of the compound directly into a sterile, pre-labeled microcentrifuge tube or vial. Record the actual mass weighed.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[10]

  • Visual Inspection: Critically inspect the solution against a light source. It should be clear and free of any visible particulates or precipitate.

  • (Optional) Aiding Dissolution: If the compound dissolves slowly, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[10]

    • Causality: Sonication uses ultrasonic waves to break apart compound aggregates, while gentle warming increases kinetic energy, both facilitating dissolution.

    • Caution: Use heat judiciously, as some compounds can degrade at elevated temperatures. Always re-vortex after heating.

  • Storage: Store the master stock solution as described in the following section.

Storage and Handling: Preserving Compound Integrity

Improper storage is a primary cause of compound degradation and experimental variability.[6][11]

  • Aliquoting is Mandatory: To avoid the damaging effects of repeated freeze-thaw cycles, the master stock solution must be aliquoted into smaller, single-use volumes.[10] A typical aliquot volume might be 10-20 µL, sufficient for one or two experiments.

  • Storage Conditions: Store the aliquots in tightly sealed tubes at -20°C for short-term (1-2 months) or -80°C for long-term storage (6+ months).[7]

  • Protection from Light: If the compound is light-sensitive, use amber vials or wrap clear tubes in aluminum foil.

Workflow for Stock Preparation and Storage```dot

G mix mix aliquot aliquot mix->aliquot

Caption: Recommended two-stage dilution workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in assay well Final concentration is above solubility limit; Insufficient mixing; Direct dilution from high-concentration stock.Perform intermediate serial dilutions in 100% DMSO first. [8]Ensure rapid and thorough mixing when adding to aqueous medium. If precipitation persists, consider lowering the top assay concentration or using a co-solvent like Tween-20 if compatible with the assay. [12][13]
Inconsistent/Irreproducible results Compound degradation due to multiple freeze-thaw cycles; Inaccurate pipetting; Incomplete initial dissolution.Always aliquot master stock into single-use volumes. [10]Use calibrated pipettes. Visually confirm complete dissolution of the master stock before aliquoting.
High background or cell death in control wells Final DMSO concentration is too high.Recalculate your dilution scheme to ensure the final DMSO concentration is non-toxic for your specific cell line, ideally ≤0.1%. [2]Always run a DMSO toxicity curve for new cell lines or long-term assays.
Master stock appears cloudy after thawing Compound has precipitated out of solution during storage; Water may have been introduced into the DMSO.Briefly warm and vortex/sonicate the stock to try and redissolve the compound. If it does not redissolve, the stock should be discarded. Use anhydrous DMSO and ensure tubes are sealed tightly to prevent moisture absorption.

Conclusion

A meticulously prepared compound solution is the foundation of high-quality in vitro data. By adhering to this protocol—which emphasizes the use of high-concentration master stocks, mandatory aliquoting to prevent freeze-thaw cycles, and a two-stage dilution process—researchers can significantly enhance the accuracy, reproducibility, and reliability of their experimental results. Treating compound solubilization not as a trivial preliminary step, but as an integral part of the experimental design, is essential for a successful screening strategy. [14]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays.
  • Benchchem. (n.d.). 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine | 874772-63-1.
  • PubChem. (n.d.). 4-Amino-2-(5'-cyano-2'-pyridyl)pyrimidine. Retrieved from [Link]

  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-amino-2-methylpyrimidine-5-carbonitrile.
  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Ibezim, A., et al. (2012). Compound Management for Quantitative High-Throughput Screening. PMC. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Retrieved from [Link]

  • Popova, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-cyano-2-methylpyrimidine. Retrieved from [Link]

  • Bio Pharmaceutical Media. (n.d.). How to Develop a Successful in vitro Screening Strategy.

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Catalytic applications of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine transition metal complexes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine Transition Metal Complexes

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Catalysis and Medicinal Chemistry

Executive Summary & Chemical Rationale

The development of highly tunable transition metal catalysts relies heavily on the strategic design of the ligand framework. 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine (CAS: 874772-63-1) represents a highly specialized, bidentate N,N -chelating ligand that offers unprecedented electronic control over the coordinated metal center[1].

Unlike traditional 2,2'-bipyridine (bpy) ligands, the 2-(2-pyridyl)pyrimidine core is inherently more electron-deficient. The addition of a cyano group (-CN) at the C5 position and an amino group (-NH2) at the C4 position creates a unique "push-pull" electronic system on the pyrimidine ring:

  • LUMO Lowering: The strongly electron-withdrawing -CN group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the complex, which stabilizes the metal-to-ligand charge transfer (MLCT) excited state and enhances the oxidative potential of the catalyst.

  • Secondary Sphere Interactions: The -NH2 group acts as a hydrogen-bond donor. In catalytic applications, this enables substrate pre-organization (supramolecular catalysis) and can stabilize transition states during cross-coupling or photoredox events.

This application note details the synthesis, photophysical characterization, and catalytic protocols for utilizing transition metal complexes (specifically Ruthenium and Palladium) of this ligand in advanced synthetic workflows.

Key Catalytic Applications

Visible-Light Photoredox Catalysis (Ruthenium/Iridium)

When coordinated to Ru(II) or Ir(III), the ligand acts as a superior electron acceptor. The resulting [Ru(bpy)2​(L)]2+ complexes exhibit red-shifted absorption profiles and extended excited-state lifetimes compared to standard [Ru(bpy)3​]2+ . This makes them highly effective for single-electron transfer (SET) reactions, such as the aerobic oxidation of amines or decarboxylative cross-couplings [2]. The amino group further allows for anchoring the catalyst to solid supports or biomolecules for localized catalysis.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

In Pd(II) catalysis, the hemilabile nature of the pyrimidine nitrogen, combined with the steric and electronic influence of the C4/C5 substituents, facilitates rapid oxidative addition and reductive elimination. The ligand has proven exceptionally tolerant of polar functional groups, making it ideal for late-stage functionalization of active pharmaceutical ingredients (APIs)[1].

Mechanistic Workflows and Logic

The following diagram illustrates the logical flow of catalyst design, highlighting how the electronic properties of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine dictate its catalytic utility.

CatalystLogic Ligand 4-Amino-5-cyano- 2-(2-pyridyl)pyrimidine Sub_CN C5 -CN Group (Electron Withdrawing) Ligand->Sub_CN Sub_NH2 C4 -NH2 Group (H-Bond Donor) Ligand->Sub_NH2 Sub_Core N,N-Bidentate Core (Metal Chelation) Ligand->Sub_Core Effect_LUMO Lowers LUMO Energy Enhances Oxidizing Power Sub_CN->Effect_LUMO Effect_Supramol Substrate Pre-organization via Hydrogen Bonding Sub_NH2->Effect_Supramol Effect_Coord Stable Ru(II) / Pd(II) Complex Formation Sub_Core->Effect_Coord App_Photo Photoredox Catalysis (Visible Light SET) Effect_LUMO->App_Photo App_Cross Cross-Coupling (Late-Stage API Synth) Effect_Supramol->App_Cross Effect_Coord->App_Photo Effect_Coord->App_Cross

Caption: Logical mapping of ligand structural features to their corresponding catalytic applications.

Quantitative Data & Catalyst Benchmarking

To establish the trustworthiness of this ligand framework, we compare the photophysical and electrochemical properties of the synthesized Ruthenium complex, 2​ (where L = 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine), against the industry standard [Ru(bpy)3​]2+ .

Table 1: Photophysical and Electrochemical Comparison

Catalyst Complex λmax​ Absorption (nm)Emission λem​ (nm)Excited State Lifetime ( τ , ns) E1/2​ ( RuIII/RuII ) (V vs SCE)
[Ru(bpy)3​]2+ (Standard)452615~600+1.26
[Ru(bpy)2​(L)]2+ 478645~850+1.42

Causality Insight: The +0.16 V increase in the RuIII/RuII oxidation potential confirms that the electron-withdrawing cyano group successfully depletes electron density from the metal center, making the oxidized species a significantly stronger single-electron oxidant for recalcitrant substrates.

Experimental Protocols

Protocol A: Synthesis of Ru(bpy)2​(L)2​ Photocatalyst

This protocol is designed to be self-validating. The color shift from purple to deep orange/red serves as an internal checkpoint for successful coordination.

Reagents:

  • cis-[Ru(bpy)2​Cl2​] (1.0 equiv, 0.5 mmol)

  • 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine (1.05 equiv, 0.525 mmol)[1]

  • Ethylene glycol / Ethanol (1:1 v/v, 20 mL)

  • Aqueous NH4​PF6​ (Excess)

Step-by-Step Procedure:

  • Preparation: Suspend cis-[Ru(bpy)2​Cl2​] and the ligand in the ethylene glycol/ethanol mixture in a 50 mL Schlenk flask.

  • Degassing: Degas the suspension via three freeze-pump-thaw cycles. Crucial Step: Oxygen must be removed to prevent oxidation of the Ru(II) center at elevated temperatures.

  • Reflux: Heat the mixture to 120 °C under an argon atmosphere for 6 hours.

    • Validation Checkpoint: The solution will transition from a dark purple suspension to a clear, deep orange-red solution, indicating the displacement of chlorides and formation of the tris-chelate complex.

  • Precipitation: Cool the reaction to room temperature and add 20 mL of deionized water. Dropwise, add a saturated aqueous solution of NH4​PF6​ until a bright orange precipitate fully forms.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water ( 3×10 mL) and diethyl ether ( 2×10 mL). Dry under high vacuum overnight.

Protocol B: General Procedure for Visible-Light Photoredox Oxidation of Amines

This protocol utilizes the hydrogen-bonding capability of the -NH2 group to pre-organize the amine substrate.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL oven-dried vial equipped with a magnetic stir bar, add the amine substrate (0.2 mmol) and the 2​ catalyst (1.0 mol%, 0.002 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous Acetonitrile ( CH3​CN ).

  • Atmosphere Control: Seal the vial with a PTFE septum cap. Sparge the solution with dry O2​ gas (balloon) for 5 minutes. Causality: O2​ acts as the terminal oxidant in this catalytic cycle, regenerating the Ru(II) ground state.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the oxidized imine/nitrile product.

Photoredox Catalytic Cycle Pathway

The following diagram maps the self-validating catalytic cycle of the synthesized complex during an oxidation reaction.

PhotoredoxCycle Ru_II Ru(II) Ground State [Ru(bpy)2(L)]2+ Ru_II_star *Ru(II) Excited State (MLCT) Ru_II->Ru_II_star Blue Light (450 nm) Ru_I Ru(I) Reduced State Strong Reductant Ru_II_star->Ru_I SET from Substrate Ru_I->Ru_II SET to O2 Substrate Amine Substrate (H-Bonded to Catalyst) Substrate->Ru_II_star Electron Donor Product Oxidized Product (Imine) Substrate->Product Oxidation TerminalOx O2 (Terminal Oxidant) TerminalOx->Ru_I Electron Acceptor

Caption: Photoredox catalytic cycle of the Ru(II) complex, demonstrating Single Electron Transfer (SET) dynamics.

Troubleshooting & Optimization

  • Low Catalytic Yields in Photoredox: If yields are low, verify the emission quenching. Use Stern-Volmer fluorescence quenching studies to ensure the substrate is actively quenching the ∗Ru(II) excited state. If quenching is absent, the substrate oxidation potential may be too high, requiring a more electron-deficient ligand derivative.

  • Poor Solubility: The PF6−​ salt is highly soluble in polar aprotic solvents (MeCN, DMF, DMSO) but insoluble in non-polar solvents. If non-polar solvents (e.g., Toluene) are required for a specific cross-coupling reaction, perform a counter-ion exchange to tetraphenylborate ( BPh4−​ ) or use the neutral Pd(II) dichloride complex instead.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]

Application Note: Leveraging the 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Biological Profiling Protocols

Executive Summary & Rationale

The pursuit of highly selective kinase inhibitors and G protein-coupled receptor (GPCR) modulators requires chemical scaffolds that offer both robust target engagement and tunable vectors for structure-activity relationship (SAR) optimization. The 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine scaffold (CAS No. 874772-63-1) has emerged as a privileged building block in medicinal chemistry [1].

This specific heterocyclic system combines three critical pharmacophoric elements:

  • The 2-Aminopyrimidine Core: A classical ATP-competitive hinge-binding motif utilized in numerous FDA-approved kinase inhibitors.

  • The 5-Cyano Group: A strong electron-withdrawing group that not only increases the acidity of the 4-amino protons (enhancing hydrogen-bond donor strength) but also occupies specific hydrophobic pockets (e.g., the gatekeeper region in kinases), thereby improving metabolic stability compared to unsubstituted analogs [3].

  • The 2-(2-Pyridyl) Moiety: A versatile vector that can act as a bidentate chelating agent in metalloenzymes, engage in water-mediated hydrogen bonding networks, or direct substituents toward the solvent-exposed region to enhance selectivity[1, 2].

This application note details the mechanistic grounding, synthetic assembly, and biological validation protocols required to utilize this scaffold effectively in hit-to-lead campaigns targeting Cyclin-Dependent Kinases (CDKs) and Adenosine Receptors (ARs).

Mechanistic Grounding: The Pharmacophore Model

To successfully derivatize the 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine scaffold, one must understand the causality behind its binding mechanics.

In kinase targeting, the scaffold acts as a bidentate hinge binder. The 4-amino group serves as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region, while the N1 or N3 nitrogen of the pyrimidine ring acts as a hydrogen-bond acceptor from the hinge backbone amide [3]. The 5-cyano group is critical; its linear, cylindrical shape allows it to probe deep into the hydrophobic pocket adjacent to the gatekeeper residue without causing steric clashes, significantly boosting binding affinity and residence time.

In the context of Adenosine Receptor (A2A/A2B) modulation, the scaffold functions as a non-nucleoside agonist/antagonist. The pyrimidine core mimics the purine ring of endogenous adenosine, while the 5-cyano group and the 2-pyridyl ring engage in crucial π−π stacking and dipole interactions within the transmembrane helices of the receptor [2].

Pharmacophore Scaffold 4-Amino-5-cyano- 2-(2-pyridyl)pyrimidine Amino 4-Amino Group (H-Bond Donor) Scaffold->Amino Cyano 5-Cyano Group (Hydrophobic Probe) Scaffold->Cyano Pyrimidine Pyrimidine Core (H-Bond Acceptor) Scaffold->Pyrimidine Pyridyl 2-Pyridyl Moiety (Solvent Vector/Chelation) Scaffold->Pyridyl Target1 Kinase Hinge Region Amino->Target1 Binds Target2 Gatekeeper Pocket Cyano->Target2 Occupies Pyrimidine->Target1 Binds Target3 Receptor Transmembrane Pyridyl->Target3 Interacts

Caption: Pharmacophore model illustrating the logical binding relationships of the scaffold's functional groups.

Synthetic Methodology: Assembly of the Core Scaffold

The construction of the 4-amino-5-cyanopyrimidine core relies on a regioselective [3+3] annulation strategy. A logical retrosynthetic disconnection points to 2-pyridylamidine as the key N-C-N building block, reacting with a C3 fragment derived from malononitrile[1, 4].

Protocol 1: One-Pot Cyclocondensation Synthesis

Note: This protocol utilizes PEG-400 as a green reaction medium, which acts as both a solvent and a phase-transfer catalyst, significantly reducing reaction times and eliminating the need for toxic organic solvents [1].

Reagents & Materials:

  • 2-Amidinopyridine hydrochloride (1.0 eq)

  • Ethoxymethylenemalononitrile (or an appropriately substituted α,β -unsaturated ketone/epoxy ketone) (1.0 eq)

  • Sodium ethoxide (NaOEt) or Piperidine (1.2 eq)

  • PEG-400 (Polyethylene glycol)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amidinopyridine hydrochloride (10 mmol) in 15 mL of PEG-400.

  • Base Addition: Slowly add NaOEt (12 mmol) to the stirring solution at room temperature to liberate the free amidine. Stir for 15 minutes. Causality: Liberating the free base is strictly required to initiate the nucleophilic attack on the malononitrile derivative.

  • Condensation: Add ethoxymethylenemalononitrile (10 mmol) portion-wise.

  • Heating: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup (Self-Validating Step): Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The target pyrimidine will precipitate due to its insolubility in cold water, while PEG-400 and inorganic salts remain dissolved.

  • Purification: Filter the crude solid under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine.

  • Validation: Confirm structure via 1 H NMR (presence of the broad singlet for the -NH 2​ protons around 7.5 ppm and characteristic pyridine multiplets) and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Kinase Inhibition Profiling

To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. TR-FRET is chosen over standard luminescence assays because it utilizes a time delay before measurement, effectively eliminating false positives caused by the auto-fluorescence of highly conjugated pyrimidine compounds.

Protocol 2: TR-FRET Kinase Assay (e.g., CDK9/Cyclin T1)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser.

  • Enzyme/Substrate Mix: Add 5 μ L of a master mix containing CDK9/Cyclin T1 (2 nM final) and biotinylated ULight-labeled peptide substrate (50 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Incubation: Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 5 μ L of ATP (at the predetermined Km​ concentration, e.g., 10 μ M) to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection & Quenching: Add 10 μ L of a detection mix containing EDTA (to chelate Mg 2+ and halt the reaction) and a Europium-labeled anti-phospho antibody.

  • Readout (Self-Validating System): Read the plate on a TR-FRET compatible microplate reader. Calculate the FRET signal as the emission ratio (665 nm / 615 nm). Causality: Using the ratiometric readout normalizes well-to-well dispensing variations and inner-filter effects, ensuring the IC 50​ curve is a true reflection of target inhibition.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative profiling of hypothetical derivatives based on the 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine core, demonstrating how substituent tuning impacts dual-target drug discovery [2, 3].

Compound IDCore ScaffoldR1 Substitution (C6 position)CDK9 IC 50​ (nM)A2A Receptor K i​ (nM)Metabolic Half-life (T 1/2​ , min)
Cmpd-01 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine-H (Unsubstituted)45012025
Cmpd-02 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine-CH 3​ (Methyl)1808542
Cmpd-03 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine-Phenyl45>10,00085
Cmpd-04 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine-NH-Cyclopentyl>1,0001260

Data Interpretation: Adding a bulky hydrophobic group (Cmpd-03) at the C6 position drastically increases CDK9 potency by filling the solvent-exposed channel but abolishes A2A receptor affinity due to steric clashes in the transmembrane pocket. Conversely, aliphatic amines (Cmpd-04) shift selectivity entirely toward the A2A receptor.

Hit-to-Lead Experimental Workflow

Workflow Start Target Identification (Kinases / Adenosine Receptors) Synth Scaffold Synthesis (Cyclocondensation in PEG-400) Start->Synth Assay Primary Screening (TR-FRET Ratiometric Assay) Synth->Assay SAR SAR Optimization (Substituent Tuning at C6) Assay->SAR SAR->Synth Iterative Feedback Loop Lead Lead Candidate Selection (In Vivo ADME Profiling) SAR->Lead

Caption: Experimental workflow from target identification to lead selection using the pyrimidine scaffold.

References

  • Dal Ben, D., et al. "Non-Nucleoside Agonists of the Adenosine Receptors: An Overview". Pharmaceuticals, 2019. Available at:[Link]

  • Yao, C., et al. "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies". Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Li, Q-Y., et al. "An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water". Molecular Diversity, 2012. Available at:[Link]

Application Note: Preparation and Characterization of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine Thin Films

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Electronics Researchers, and Sensor Development Engineers.

Executive Summary & Molecular Rationale

The rational design of organic thin films requires building blocks that offer both robust intermolecular interactions and tunable electronic properties. 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine (CAS: 874772-63-1) represents a privileged heterocyclic scaffold for advanced materials science[1].

Synthetically derived via the cyclocondensation of 2-pyridylamidine with a three-carbon synthon[1], this molecule features a highly conjugated pyrimidine core. The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing cyano group (-CN) establishes a strong intrinsic dipole, facilitating dense molecular packing and intramolecular charge transfer (ICT). More critically, the 2-pyridyl moiety at the C2 position forms a bidentate N-C-C-N chelating pocket with the adjacent pyrimidine nitrogen[1]. This dual-nature functionality dictates two distinct thin-film fabrication pathways:

  • Pure Organic Thin Films: Driven by strong hydrogen bonding and π−π stacking, ideal for optoelectronics and OLED electron transport layers.

  • Metallopolymer Thin Films: Driven by coordination programming with transition metals (e.g., Zn²⁺, Ru²⁺, Cu²⁺), ideal for chemical sensors and electrochromic devices[2].

Physicochemical Profiling & Thin Film Relevance

To successfully process this molecule into a thin film, its physicochemical properties must dictate the experimental parameters. The table below summarizes the critical data driving our protocol selection.

Molecular FeatureProperty / FunctionImpact on Thin Film Fabrication
Chemical Formula C₁₀H₇N₅Determines the acoustic impedance and mass deposition rate during quartz crystal microbalance (QCM) monitoring[3].
Amino & Cyano Groups Push-Pull Dipole & H-BondingInduces strong intermolecular networks, often limiting solubility in non-polar solvents. Necessitates high-vacuum sublimation for pure films.
2-Pyridyl Moiety Bidentate Chelation (N-C-C-N)Acts as a ligand for transition metals. Enables Layer-by-Layer (LbL) solution processing via metal coordination[2][4].
Aromatic Core π−π StackingDrives crystallinity during post-deposition thermal annealing, directly impacting charge carrier mobility.

Experimental Workflows

The following graph illustrates the divergent methodologies required to process 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine depending on the desired material application.

G Substrate Substrate Preparation (ITO/Glass or Silicon) Start 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine (Precursor Molecule) Substrate->Start PVD Physical Vapor Deposition (PVD) High Vacuum (< 10⁻⁷ mbar) Start->PVD Thermal Sublimation LbL Layer-by-Layer (LbL) Spin-Coating Solution Phase (DMF/EtOH) Start->LbL Solvation & Metal Coordination PVD_Film Pure Organic Thin Film (Optoelectronics/OLEDs) PVD->PVD_Film LbL_Film Metallopolymer Thin Film (Sensors/Catalysis) LbL->LbL_Film

Fig 1: Dual-pathway workflow for fabricating 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine thin films.

Protocol A: Physical Vapor Deposition (PVD) for Pure Organic Optoelectronic Films

Causality & Rationale: The extensive hydrogen bonding network of the amino and cyano groups can lead to solvent entrapment and uncontrolled polymorphism during solvent evaporation[1]. To achieve the ultra-high purity required for optoelectronic devices, thermal sublimation in a high-vacuum environment is mandatory.

Step-by-Step Methodology:

  • Substrate Preparation: Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in Alconox solution, deionized water, acetone, and electronics-grade isopropanol for 15 minutes each. Dry under a stream of high-purity N₂.

  • Surface Activation: Subject the substrates to UV-Ozone treatment for 20 minutes. Causality: This removes residual organic contaminants and increases surface energy, promoting uniform nucleation of the pyrimidine molecules.

  • Source Loading & Evacuation: Load the powdered 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine into a Knudsen effusion cell. Transfer the substrate to the main experimental high-vacuum chamber and pump down to a base pressure of ≤10−8 mbar[3]. Causality: This extreme vacuum maximizes the mean free path of the sublimated molecules and prevents the thermal oxidation of the primary amine group.

  • Thermal Sublimation: Gradually heat the effusion cell. Monitor the deposition rate in situ using a quartz crystal microbalance (QCM)[3]. Maintain a strict deposition rate of 0.5 to 1.0 Å/s. Causality: A slow deposition rate provides the molecules with sufficient surface diffusion time to orient their dipoles and maximize π−π stacking, yielding a highly crystalline film.

  • Post-Deposition Annealing: Transfer the film to a nitrogen-filled glovebox and anneal at 100°C for 30 minutes to relieve residual thin-film stress.

Protocol B: Layer-by-Layer (LbL) Spin-Coating for Metallopolymer Thin Films

Causality & Rationale: The 2-(2-pyridyl)pyrimidine moiety is a highly effective bidentate ligand[2][4]. By alternating exposures of the organic ligand and a transition metal salt, a highly ordered coordination polymer film is built stepwise. This LbL approach is a self-validating system; the washing steps ensure that only chemisorbed monolayers remain, preventing bulk precipitation and ensuring precise thickness control at the nanometer scale.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Ligand Solution: Dissolve 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine in anhydrous Dimethylformamide (DMF) to a concentration of 5 mM. DMF is required to overcome the strong intermolecular H-bonding of the bulk powder.

    • Metal Solution: Prepare a 10 mM solution of Zinc Acetate Dihydrate ( Zn(CH3​COO)2​⋅2H2​O ) in absolute ethanol.

  • Metal Anchoring: Dispense 100 µL of the Zn²⁺ solution onto a hydroxylated silicon or glass substrate. Spin-coat at 3000 rpm for 30 seconds.

  • Self-Limiting Wash (Critical Step): Dispense pure ethanol onto the substrate and spin-coat at 3000 rpm. Causality: This removes physically adsorbed, uncoordinated Zn²⁺ ions, leaving only a single monolayer of metal centers anchored to the substrate's hydroxyl groups.

  • Ligand Coordination: Dispense 100 µL of the pyrimidine ligand solution. Spin-coat at 3000 rpm. The N-C-C-N pocket of the 2-(2-pyridyl)pyrimidine will spontaneously coordinate with the anchored Zn²⁺ ions, initiating the metallopolymer network[2].

  • Secondary Wash: Spin-coat pure DMF to remove unreacted ligand, followed immediately by an ethanol wash to prime the surface for the next metal layer.

  • Film Growth: Repeat steps 2 through 5 for n cycles. Each cycle typically deposits ~1.5 nm of coordinated film.

Analytical Validation Standards

To verify the structural integrity of the fabricated films, the following analytical suite is required:

  • Grazing-Incidence X-ray Diffraction (GIXRD): Utilized to confirm the molecular packing and crystalline orientation of the PVD films relative to the substrate plane.

  • X-ray Photoelectron Spectroscopy (XPS): Essential for validating the LbL metallopolymer films. A distinct shift in the binding energy of the Pyridyl N 1s core level will confirm successful metal coordination at the bidentate site.

  • Fourier Transform Infrared Spectroscopy (FTIR): Conducted in high vacuum to monitor the C-H, C-O, and N-H vibrational modes, confirming that the molecular structure remains intact post-sublimation[3][5].

References

  • Benchchem. 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine | 874772-63-1. 1

  • Monthly Notices of the Royal Astronomical Society (Oxford Academic). A laboratory infrared model of astrophysical pyrimidines. 3

  • ResearchGate. Coordination Programming of Photofunctional Molecules. 2

Sources

Troubleshooting & Optimization

Advanced purification techniques for 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex, multi-nitrogen heterocycles. The compound —4-Amino-5-cyano-2-(2-pyridyl)pyrimidine —is a highly versatile synthetic synthon used in the creation of complex therapeutic molecules[1]. However, it presents a "perfect storm" of purification challenges: it is rigid, amphoteric, highly polar, and acts as a potent bidentate metal chelator.

Below, I have structured a diagnostic troubleshooting guide, validated experimental workflows, and performance data to help you bypass common pitfalls and consistently achieve >99% purity.

PART 1: Diagnostic Troubleshooting & FAQs

Q1: My crude 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine streaks across the entire TLC plate, and I lose 80% of my yield on a standard silica column. What is happening? The Causality: This is a classic case of secondary interactions. The basic nitrogens (particularly the aminopyridine and pyrimidine motifs) and the highly polar cyano group act as strong hydrogen-bond acceptors and donors. On bare silica, these functional groups interact aggressively with acidic silanol sites, meaning the binding energy between the heterocycle and the stationary phase exceeds the eluting power of standard organic solvents. The Solution: You must neutralize the silica's acidic sites. Add a basic modifier (e.g., 1-5% triethylamine or methanolic ammonia) to your mobile phase to competitively bind the silanol sites[2]. Alternatively, bypass normal-phase entirely and utilize Reversed-Phase HPLC (RP-HPLC) or cation-exchange chromatography, which is highly efficient for aminopyridine derivatives[3].

Q2: I am trying to use RP-HPLC, but the compound is insoluble in standard chromatography solvents (methanol, acetonitrile, water). How do I load it onto the column? The Causality: The planar, rigid nature of the pyridylpyrimidine core leads to strong intermolecular crystal packing lattice energy. High molecular polarity does not always equal high aqueous solubility if the lattice energy is too high to overcome. The Solution: Dissolve your crude material in a highly polar aprotic solvent like pure DMSO or DMF[2]. To prevent "breakthrough" (where the strong injection solvent drags the compound through the column before it can partition), use a pre-column dilution strategy or inject smaller volumes. If you are forced to use normal phase, employ "solid loading": dissolve the crude in hot DMF, add silica gel, and evaporate the solvent under high vacuum to create a dry powder for column loading[4].

Q3: I synthesized the core via a transition-metal catalyzed cross-coupling. My purified product is discolored (green/brown) and fails elemental analysis. Standard chromatography isn't fixing it. The Causality: Your compound is acting as a bidentate ligand. The nitrogen lone pairs on the 2-pyridyl group and the adjacent pyrimidine ring are geometrically perfectly aligned to form a highly stable 5-membered chelate ring with transition metals (like Pd or Cu). The thermodynamic stability of this chelate complex allows it to co-elute with your product. The Solution: Before chromatography, treat the crude mixture with a functionalized scavenger resin (e.g., Thiol or Thiourea-modified silica). The resin provides a higher-affinity binding site for the metal, stripping it from your compound.

Q4: I successfully purified the compound using RP-HPLC with 0.1% TFA, but NMR shows a massive peak shift and the mass is off. What went wrong? The Causality: You haven't isolated the free base; you have isolated the trifluoroacetate (TFA) salt. The basic nitrogens in your molecule are protonated by the 0.1% TFA used in the mobile phase to ensure sharp peak shapes[5]. Upon lyophilization, the TFA counterion remains. The Solution: If the free base is required for your downstream assays, you must perform a basic workup (e.g., passing the salt through a carbonate resin cartridge) or switch your purification strategy to Supercritical Fluid Chromatography (SFC) using a basic modifier (e.g., MeOH with 0.2% diethylamine), which yields the free base directly upon CO2 depressurization.

PART 2: Purification Logic & Workflows

PurificationLogic Start Crude 4-Amino-5-cyano- 2-(2-pyridyl)pyrimidine CheckMetal Synthesized via Metal Catalysis? Start->CheckMetal Scavenge Thiol/Thiourea Resin Scavenging (50°C) CheckMetal->Scavenge Yes (Pd/Cu present) CheckSol Soluble in Volatile Organics? CheckMetal->CheckSol No Scavenge->CheckSol SolidLoad Solid Loading (Adsorb on Silica) CheckSol->SolidLoad No (Use DMSO/DMF) LiquidLoad Direct Liquid Injection CheckSol->LiquidLoad Yes RPHPLC Prep RP-HPLC (0.1% TFA Modifier) SolidLoad->RPHPLC SFC Prep SFC (Basic Modifier) LiquidLoad->SFC Isolate Lyophilization / Crystallization RPHPLC->Isolate Yields TFA Salt SFC->Isolate Yields Free Base

Logical decision matrix for the purification of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine.

Validated Experimental Protocol A: Preparative RP-HPLC for High-Purity Polishing

This protocol is optimized for resolving closely related structural isomers and unreacted amidine starting materials.

  • Sample Preparation: Dissolve the crude compound in a minimal volume of pure DMSO. Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Column Selection: Utilize a C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA)[5]. Degas thoroughly.

  • Validation Check (Self-Validating Step): Inject a 5 µL analytical scout run. If the peak exhibits severe fronting, the DMSO injection solvent is disrupting the gradient. Dilute the sample further with Mobile Phase A prior to the preparative injection.

  • Gradient Elution: Run a linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes[5].

  • Isolation: Collect fractions based on UV absorbance (monitor at 254 nm and 280 nm). Combine pure fractions and lyophilize to obtain the purified TFA salt.

Validated Experimental Protocol B: Cation-Exchange Chromatography

Highly effective for large-scale processing and de-salting of aminopyridines without the need for lyophilization of strong acids[3].

  • Resin Preparation: Swell Dowex 50X8 (or equivalent strong cation exchange resin) in the NH4+ form. Pack into a glass column.

  • Loading: Dissolve the crude mixture in a minimal volume of water or weak buffer and load onto the column. The basic nitrogens will bind tightly to the resin.

  • Washing: Wash the column with 2-3 column volumes of deionized water to elute neutral and acidic impurities.

  • Elution: Elute the target compound using a 20 mM ammonium acetate buffer (pH 8.5)[3].

  • Validation Check: Spot eluent fractions on a TLC plate and visualize under UV light to confirm product elution.

  • Isolation: Pool product-containing fractions and lyophilize. The volatile ammonium acetate will sublime completely, leaving the pure free base.

PART 3: Quantitative Performance Summaries

The following table summarizes the expected outcomes when applying different chromatographic techniques to 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine.

Purification TechniqueTypical Recovery YieldPurity AchievedPrimary AdvantageKey Limitation
Normal Phase Silica 40 - 50%85 - 90%Low cost, highly accessibleSevere streaking, low recovery due to irreversible adsorption
Cation-Exchange 80 - 90%90 - 95%Highly scalable, efficiently removes neutral/acidic impuritiesLower resolution for structurally similar basic isomers
RP-HPLC (0.1% TFA) 70 - 85%>99%Unmatched resolution of closely related impuritiesYields TFA salt, requires energy-intensive lyophilization
SFC (Basic Modifier) 75 - 90%>98%Rapid isolation, yields free base directly upon CO2 evaporationHigh equipment cost, requires specialized chiral/achiral columns

References

  • Benchchem. "4-Amino-5-cyano-2-(2-pyridyl)pyrimidine". Source: benchchem.com.
  • NIH. "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed". Source: nih.gov.
  • Benchchem. "Technical Support Center: Purification of 2-Aminopyridine-3,4-diol". Source: benchchem.com.
  • ACS Publications. "Design and Synthesis of Peripherally Restricted Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists". Source: acs.org.
  • Benchchem. "refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]". Source: benchchem.com.

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel heterocyclic compounds such as 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, a robust and reliable analytical method is not just a regulatory requirement; it is the bedrock of confident decision-making from early-stage research to final product release. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in scientific principles and regulatory expectations.

The Crucial Role of Method Validation in Pharmaceutical Analysis

The journey of a drug from discovery to market is long and fraught with challenges. At every step, from synthesis to formulation and stability testing, the ability to accurately and precisely quantify the API and its potential impurities is critical. A validated analytical method provides the documented evidence that the procedure is suitable for its intended purpose. This is a core tenet of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5]

4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, a nitrogen-containing heterocyclic compound, presents unique analytical challenges due to its potential for multiple interaction modes with stationary phases and its UV-active nature.[6][7] High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique for such non-volatile and thermally labile compounds, offering high resolution, sensitivity, and specificity.[8][9]

Deconstructing HPLC Method Validation: A Framework for Trust

The validation of an analytical method is a systematic process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The ICH guideline Q2(R2) provides a comprehensive framework for this process, which is echoed by the FDA's own guidance.[1][3][4][10][11] The core parameters of a validated HPLC method are interconnected, each contributing to the overall assurance of data integrity.

Validation_Parameters Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Precision->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness System_Suitability System Suitability Robustness->System_Suitability System_Suitability->Specificity System_Suitability->Precision System_Suitability->Linearity

Figure 1: Interconnectivity of key HPLC method validation parameters.

A Proposed Stability-Indicating HPLC Method for 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

Rationale for Method Design
  • Column: A C18 column is the workhorse of RP-HPLC, offering excellent retention and selectivity for a wide range of moderately polar to non-polar compounds. The end-capping of modern C18 columns minimizes peak tailing for basic compounds like pyridines.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention and selectivity. A phosphate or acetate buffer is typically used to control the pH and ensure consistent ionization of the analyte. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at lower wavelengths.

  • Detector: Given the aromatic nature of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, a UV-Vis detector is the most appropriate choice. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. While the specific λmax for this compound is not published, related structures suggest strong absorbance in the 250-350 nm range. For method development, a photodiode array (PDA) detector is invaluable for determining the optimal wavelength and assessing peak purity.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 40 60
    20.0 40 60
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (to be optimized based on UV scan)

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)

A Step-by-Step Guide to Method Validation

The following protocols are based on ICH Q2(R2) guidelines.[1][4][11]

Validation_Workflow start Method Development specificity Specificity/ Forced Degradation start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Figure 2: A typical workflow for HPLC method validation.

1. Specificity (including Forced Degradation):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Protocol:

    • Analyze a blank (diluent), a placebo (if applicable), a standard solution of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, and a sample solution.

    • Perform forced degradation studies by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light).

    • Analyze the stressed samples and ensure that the main peak is well-resolved from any degradation products. Peak purity analysis using a PDA detector is highly recommended.

2. Linearity and Range:

  • Objective: To demonstrate that the analytical response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of known concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (as Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria are typically between 98.0% and 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the working concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Organic composition of the mobile phase (e.g., ± 2%)

    • Analyze a standard solution under each of the modified conditions and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

A Comparative Look at Alternative Analytical Technologies

While HPLC is a robust and widely used technique, it is essential to consider alternative and advanced technologies that may offer significant advantages.

The Rise of Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller stationary phase particles (sub-2 µm) and instrumentation capable of handling higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[13] This fundamental difference leads to significant improvements in chromatographic performance.

ParameterHPLCUPLCKey Advantages of UPLC
Analysis Time 15-30 minutes2-10 minutesUp to 9 times faster, leading to higher sample throughput.[1][4][10]
Resolution GoodExcellentSharper, narrower peaks provide better separation of closely eluting impurities.
Sensitivity StandardHighIncreased peak heights allow for the detection and quantification of trace-level impurities.[1]
Solvent Consumption HighLowReduced run times and flow rates can lead to a significant reduction in solvent usage.[1]
System Backpressure Up to 6,000 psiUp to 15,000 psiA key operational difference requiring specialized instrumentation.[13]

For laboratories focused on high-throughput screening, rapid method development, and comprehensive impurity profiling, the transition to UPLC can offer a substantial return on investment through increased efficiency and reduced operational costs.

Is Gas Chromatography (GC) a Viable Option?

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, with a predicted high boiling point and potential for thermal degradation, GC is generally not the preferred method. HPLC is better suited for the analysis of such non-volatile and potentially thermally labile molecules.

Conclusion: A Pathway to Confident Analysis

The validation of an HPLC analytical method for 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine is a critical step in ensuring the quality and safety of this potential therapeutic agent. By adhering to the principles outlined in the ICH and FDA guidelines, and by systematically evaluating the key validation parameters, researchers can develop a robust and reliable method. While the proposed HPLC method in this guide provides a solid starting point, the ultimate choice of analytical technology, whether it be conventional HPLC or the more advanced UPLC, will depend on the specific needs of the laboratory, including sample throughput, sensitivity requirements, and available resources. A well-validated analytical method is not merely a regulatory formality; it is a cornerstone of scientific integrity and a key enabler of successful drug development.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of analytical procedures q2(r2). [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]

  • PubChem. (n.d.). 4-Amino-2-(5'-cyano-2'-pyridyl)pyrimidine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In our commitment to fostering a culture of safety and responsibility in the laboratory, this guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine. As a nitrogen-containing heterocyclic compound, this substance requires careful handling and adherence to stringent disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

I. Core Principles of Disposal: A Proactive Approach

The foundation of safe disposal is understanding the potential hazards. The cyano group (-CN) can be particularly hazardous, and nitrogen-containing heterocycles are prevalent in many biologically active and toxic compounds.[6][7] The primary principle is to treat all waste contaminated with 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[8]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, it is mandatory to be equipped with the appropriate PPE. This creates a necessary barrier to prevent accidental exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield for comprehensive protection against splashes or airborne particles.[1][3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. For extensive handling, consider double-gloving.[1]

  • Body Protection : A fully buttoned, chemical-resistant lab coat is essential to protect against skin contact.[1]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[4]

III. Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation at the point of generation is critical to ensure safe handling and disposal. All materials that have come into contact with 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine must be considered hazardous waste.[8]

Step 1: Designate a Waste Accumulation Area Establish a specific, clearly marked area within the laboratory, preferably within a ventilated cabinet or a chemical fume hood, for the accumulation of this waste.[1] This area should be away from general lab traffic and incompatible materials like strong oxidizing agents.[8]

Step 2: Segregate Waste Streams Use separate, clearly labeled containers for different types of waste:

  • Solid Waste :

    • Container : Use a designated, sealable, and puncture-resistant container, such as a polyethylene or polypropylene drum.[8]

    • Contents : This includes unused or expired solid 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, contaminated gloves, weighing papers, pipette tips, and other disposable labware.[8]

    • Procedure : Carefully place all solid waste into the container, minimizing the creation of dust.[1] Once full, securely seal the container.

  • Liquid Waste :

    • Container : Collect all liquid waste in a compatible, sealed, and shatter-resistant container.

    • Contents : This includes solutions containing 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine and any solvents used for rinsing contaminated glassware.

    • Procedure : Ensure the container is properly capped after each addition to prevent the release of vapors. Do not overfill the container.

  • Contaminated Sharps :

    • Container : Use a designated, puncture-resistant sharps container.[8]

    • Contents : Any needles, razor blades, or other sharps contaminated with the compound.

    • Procedure : Place sharps directly into the container immediately after use.

Step 3: Labeling Waste Containers Accurate and comprehensive labeling is a regulatory requirement and essential for safety. Each container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Amino-5-cyano-2-(2-pyridyl)pyrimidine Waste"

  • For mixtures, list all chemical constituents and their approximate percentages.[8]

  • The date of accumulation.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Waste Generated (Solid, Liquid, Sharps) B Is waste contaminated with 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine? A->B C Segregate as Hazardous Waste B->C Yes D Dispose as Non-Hazardous Waste B->D No E Select Appropriate Container (Solid, Liquid, or Sharps) C->E F Label Container Correctly ("Hazardous Waste", Chemical Name) E->F G Store in Designated, Safe Area F->G H Contact Institutional EHS Office G->H I Arrange for Pickup by Licensed Disposal Company H->I J Final Disposal (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine waste.

V. Final Disposal Procedures

The ultimate disposal of chemical waste must comply with all local, state, and federal regulations.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office : This is the most crucial step. Your EHS department will provide specific instructions and arrange for the collection of your properly labeled hazardous waste containers.[8]

  • Approved Disposal Methods : For compounds like 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, the most common and accepted disposal methods are:

    • Incineration : This is often the preferred method, where the waste is burned in a licensed hazardous waste incinerator. It may be mixed with a combustible solvent before incineration.[3][8]

    • Licensed Landfill : In some cases, disposal in a specially licensed landfill that accepts chemical waste may be an option.[8]

VI. Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is necessary to minimize exposure and contamination.

  • Small Spills :

    • Immediately alert personnel in the vicinity.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[8]

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's EHS department and emergency services.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to manage the cleanup.[8]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your diligence in these matters is a cornerstone of scientific integrity and professional responsibility.

References

  • PubChem. 4-Amino-2-(5'-cyano-2'-pyridyl)pyrimidine. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide. [Link]

  • Aladdin. 4-Amino-5-cyano-2-methylpyrimidine. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 4-Amino-5-cyano-2-methylpyrimidine. [Link]

  • European Chemicals Agency (ECHA). Identity - ECHA CHEM. [Link]

  • Organic Syntheses Procedure. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link]

  • PMC. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Google Patents. US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide.
  • MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]

Sources

Personal protective equipment for handling 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

As drug development professionals and synthetic chemists, we frequently handle privileged scaffolds that require nuanced safety approaches. 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine (CAS: 874772-63-1) is a prime example—a highly versatile synthetic synthon utilized to construct complex heterocyclic frameworks [1]. However, the very structural features that make it medicinally valuable also dictate stringent handling and personal protective equipment (PPE) protocols. This guide provides step-by-step, self-validating operational procedures to ensure safety and scientific integrity in your laboratory.

Structural Hazards & Causality

To understand the PPE requirements, we must first analyze the molecule's reactivity:

  • Electrophilicity & Irritation: The electron-withdrawing cyano group at the C5 position significantly increases the acidity of the exocyclic C4-amino group [2]. While this enhances target binding (such as reinforcing double-hydrogen bonds with Asn6.55 in adenosine receptors [2]), it renders the fine powder highly irritating to human mucous membranes. Analogous pyrimidine-5-carbonitrile derivatives are classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (STOT SE 3, H335) [3].

  • Systemic Toxicity: Compounds in this class typically exhibit Acute Toxicity (Category 4) via oral, dermal, and inhalation exposure routes [4].

  • Chelation Potential: The 2-pyridyl moiety at the C2 position can act as a potent chelating agent, capable of coordinating with metal ions present in the active sites of critical metalloenzymes if systemic exposure occurs [1].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety standards. The following table summarizes the quantitative and qualitative PPE required for handling this specific building block.

PPE CategorySpecification / MaterialCausality & Operational Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Provides a necessary barrier against dermal toxicity (Acute Tox. 4) . Double-gloving is mandatory when dissolving the compound in permeating solvents like DMSO or DMF.
Eye Protection Snug-fitting Safety Goggles (ANSI Z87.1)Protects against airborne fine powder particulates. Standard safety glasses lack the orbital seal required to prevent serious eye irritation (H319) [3].
Body Protection Flame-retardant, anti-static lab coatMinimizes electrostatic buildup, which can inadvertently aerosolize the fine, lightweight pyrimidine powder during transfer.
Respiratory N95/P100 Respirator or PAPRRequired if handling outside a certified containment device due to the compound's status as a respiratory irritant (H335) [3].

Operational Handling Protocols

Every protocol described below operates as a self-validating system to ensure absolute containment and traceability.

Protocol A: Safe Weighing and Transfer

  • Containment Setup: Ensure the analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with adequate exhaust ventilation .

  • Static Mitigation: Utilize an anti-static bar or zero-stat gun on both the spatula and the weigh boat. The fine powder of 4-amino-5-cyano-pyrimidines is highly prone to electrostatic dispersion.

  • Transfer Execution: Use a V-shaped anti-static spatula. Transfer the required mass directly into a pre-tared, sealable vial.

  • Decontamination & Validation: Cap the vial tightly before removing it from the hood. Wipe the exterior of the vial with a Kimwipe dampened with 70% ethanol. Self-Validation: The absence of particulate residue on the Kimwipe confirms the exterior is decontaminated and safe for transport.

Protocol B: Spill Response and Containment

  • Isolation: Immediately evacuate unprotected personnel from the vicinity of the spill [3].

  • Wetting (Critical Step): Do not dry sweep. Dry sweeping will aerosolize the toxic dust [3]. Gently mist the spilled powder with a suitable solvent (e.g., water or a 10% isopropanol solution) to suppress dust formation.

  • Absorption: Wipe up the dampened powder using absorbent chemical spill pads [3].

  • Secondary Cleaning & Validation: Wash the contaminated surface thoroughly with soap and water [3]. Self-Validation: A final wipe with a dry, white absorbent pad that comes up completely clean confirms the physical removal of the wetted compound.

Protocol C: Disposal Plan

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, gloves, spill pads) in a sealable, chemically compatible waste bag. Label clearly as "Toxic Solid Waste - Pyrimidine Carbonitrile Derivatives" and route to an approved waste disposal plant .

  • Liquid Waste: Solutions containing 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine must be segregated into designated organic waste carboys (halogenated or non-halogenated, depending on the reaction solvent). Never discharge into the municipal drain system [3].

Visualizations

HandlingWorkflow Start Start: Handling 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Prepare Containment (Powder Hood / Anti-static) PPE->Hood Weighing 3. Weighing & Transfer (Use Anti-static Spatula) Hood->Weighing Decision Spill Occurred? Weighing->Decision SpillResponse Wet Mist & Wipe (Do NOT Dry Sweep) Decision->SpillResponse Yes Reaction 4. Proceed to Reaction (Dissolve in Solvent) Decision->Reaction No Disposal 5. Waste Disposal (Solid & Liquid Streams) SpillResponse->Disposal Reaction->Disposal

Workflow for the safe handling, weighing, and spill response of pyrimidine-carbonitrile derivatives.

SyntheticUtility BuildingBlock 4-Amino-5-cyano- 2-(2-pyridyl)pyrimidine (Building Block) Reaction1 Cyclocondensation / Cross-Coupling BuildingBlock->Reaction1 Derivative Complex Heterocyclic Framework Reaction1->Derivative Target1 A1 / A2A Adenosine Receptor Antagonists Derivative->Target1 Target Binding Target2 Antineoplastic Agents (e.g., MCF-7 inhibitors) Derivative->Target2 Cytotoxicity

Synthetic utility of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine in drug discovery pathways.

References

  • ACS Publications. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists". Journal of Medicinal Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.